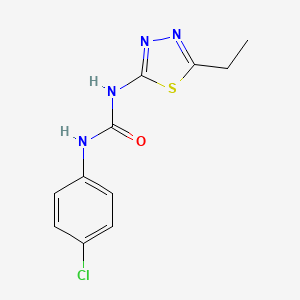

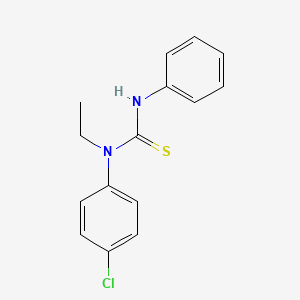

N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

Descripción general

Descripción

N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea, also known as TDZ or thidiazuron, is a synthetic plant growth regulator that has been widely used in agricultural research. TDZ has been shown to stimulate plant cell division and differentiation, and has been used to regenerate plants from tissue cultures. In addition, TDZ has been found to have potential applications in cancer research and other scientific fields.

Mecanismo De Acción

The mechanism of action of N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is not fully understood, but it is thought to act by inhibiting cytokinin oxidase, an enzyme that degrades cytokinins, which are plant hormones that promote cell division and differentiation. By inhibiting cytokinin oxidase, N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea increases the concentration of cytokinins in plant tissues, leading to increased cell division and differentiation.

Biochemical and Physiological Effects:

N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has been shown to have a number of biochemical and physiological effects in plants. It has been shown to induce changes in gene expression, leading to the activation of genes involved in cell division and differentiation. In addition, N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has been shown to affect the metabolism of plant hormones, including auxins and gibberellins, which are also involved in cell division and differentiation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its ability to induce plant regeneration from tissue cultures, which can be used to produce large numbers of genetically identical plants for research purposes. In addition, N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has been shown to be effective in inducing somatic embryogenesis, which can be used to produce haploid and doubled haploid plants for genetic research.

One limitation of using N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its potential toxicity to plant cells at high concentrations. In addition, N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea can be expensive to produce, which may limit its use in some research applications.

Direcciones Futuras

There are a number of potential future directions for research on N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea. One area of interest is the mechanism of action of N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea, which is not fully understood. Further research is needed to elucidate the molecular pathways involved in N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea-induced cell division and differentiation.

Another area of interest is the potential use of N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea in cancer research. N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has been shown to inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent. Further research is needed to explore the potential applications of N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea in cancer treatment.

Finally, there is potential for the use of N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea in the production of genetically modified crops. N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea can be used to induce somatic embryogenesis, which can be used to produce haploid and doubled haploid plants for genetic research. This could potentially lead to the development of new crop varieties with improved traits, such as disease resistance or increased yield.

Métodos De Síntesis

N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea can be synthesized using a variety of methods. One common method involves the reaction of 4-chloroaniline with ethyl isothiocyanate to form 4-chlorophenylisothiocyanate, which is then reacted with hydrazine hydrate to form 4-chlorophenylhydrazine. The resulting compound is then reacted with ethyl 2-bromoacetate to form 4-chlorophenylhydrazine ethyl ester, which is then reacted with thiourea to form N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea.

Aplicaciones Científicas De Investigación

N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has been extensively used in plant tissue culture research for its ability to stimulate cell division and regeneration. It has been shown to be effective in inducing shoot and root formation in a variety of plant species, and has been used to regenerate plants from tissues such as callus, protoplasts, and somatic embryos. In addition, N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has been used to induce somatic embryogenesis in a number of crop plants, including rice, wheat, and maize.

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4OS/c1-2-9-15-16-11(18-9)14-10(17)13-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H2,13,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAGORKCQNEQAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330458 | |

| Record name | 1-(4-chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789505 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea | |

CAS RN |

53532-44-8 | |

| Record name | 1-(4-chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

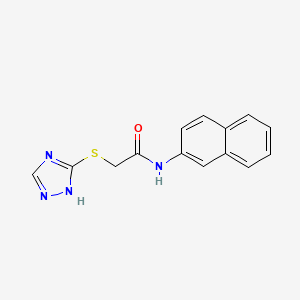

![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)

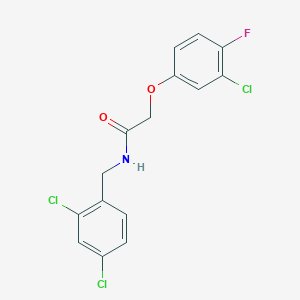

![2-[4-(acetylamino)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5779969.png)

![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5779980.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5779992.png)

![1-ethyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5779997.png)

![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5780012.png)

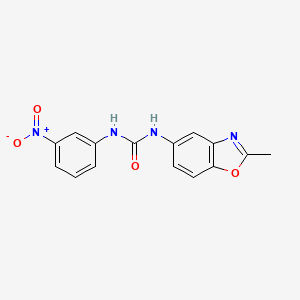

![3-({[4-(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B5780023.png)

![methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5780047.png)